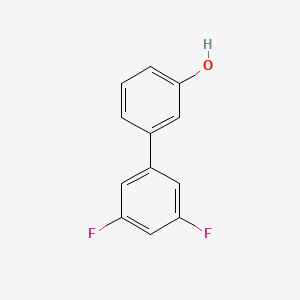

3-(3,5-Difluorophenyl)phenol

Description

Contextual Significance of Fluorine Substitution in Aromatic Systems within Organic Synthesis and Materials Science

The introduction of fluorine into aromatic systems is a powerful strategy in molecular design. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. In organic synthesis, selective fluorination can influence the reactivity and stability of aromatic rings. For instance, the presence of fluorine can activate or deactivate the ring towards electrophilic or nucleophilic substitution, depending on its position. eurekaselect.comiaea.org

In materials science, fluorinated aromatic compounds are integral to the development of advanced materials. acs.org Their inherent properties, such as high thermal stability and chemical resistance, make them ideal for creating robust polymers and liquid crystals. chemicalbook.com Furthermore, the electronic effects of fluorine can be harnessed to tune the optical and electronic properties of materials, a feature that is extensively exploited in the design of organic light-emitting diodes (OLEDs). ontosight.ai

Overview of Diarylether and Biphenyl (B1667301) Scaffolds in Contemporary Chemical Design

Diarylether and biphenyl scaffolds are privileged structures in contemporary chemical design, serving as the core of many functional molecules. The biphenyl unit, consisting of two phenyl rings linked by a single bond, provides a versatile and rigid framework that can be readily functionalized. ontosight.ai This structural motif is prevalent in a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. acs.org

In medicinal chemistry, the biphenyl scaffold is a common feature in drug candidates, offering a means to orient functional groups in a defined three-dimensional space to optimize interactions with biological targets. nih.gov Similarly, diarylether scaffolds, where two phenyl rings are connected by an oxygen atom, offer a different geometry and flexibility, which can be advantageous in designing molecules with specific conformational preferences. The strategic combination of these scaffolds with fluorine substitution has led to the development of a new generation of high-performance molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIECQTUDVNOHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460160 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656304-62-0 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 3 3,5 Difluorophenyl Phenol

3-(3,5-Difluorophenyl)phenol is a biphenyl (B1667301) derivative with the chemical formula C₁₂H₈F₂O. ontosight.ai The presence of two fluorine atoms on one of the phenyl rings and a hydroxyl group on the other gives this molecule a unique set of physicochemical properties.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-3-ol, [1,1'-Biphenyl]-3-ol, 3',5'-difluoro- |

| CAS Number | 656304-62-0 |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-100 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane |

Intramolecular and Intermolecular Chemical Reactivity of 3 3,5 Difluorophenyl Phenol

Intermolecular Reactions

Intermolecular reactions involve the interaction of this compound with other molecules. These are fundamental to synthesizing a wide array of derivatives.

The conversion of phenols to aryl formates is a significant transformation in organic synthesis. Aryl formates serve as valuable intermediates and are also used as carbonyl sources in various catalytic reactions. core.ac.uklookchem.com Several methods have been developed for the formylation of phenols.

One common approach involves the in situ generation of a formylating agent. For instance, triformamide, prepared from sodium diformamide and methanesulfonyl chloride, reacts with phenols to yield aryl formates in good yields. researchgate.net Another established method is the reaction of phenols with a mixture of formic acid and acetic anhydride (B1165640). nih.gov This procedure is often carried out in the presence of a base like sodium acetate. nih.gov

Aryl formates can also be synthesized under palladium catalysis. These reactions often utilize aryl formates as a source of carbon monoxide for the carbonylation of aryl halides and related compounds. core.ac.uklookchem.com The decomposition of aryl formates to release CO can be facilitated by a base, such as triethylamine. core.ac.uk While this highlights their utility as CO surrogates, the direct synthesis of aryl formates from phenols is a key preceding step.

The table below summarizes a general method for the synthesis of aryl formates from phenols using formic acid and acetic anhydride.

Table 1: General Procedure for the Synthesis of Aryl Formates from Phenols

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Formic acid, Acetic anhydride | Stir at 60 °C | Formation of mixed anhydride formylating agent |

| 2 | Phenol (B47542), Sodium Acetate | Stir at room temperature | Formylation of the phenol |

| 3 | Dichloromethane, Water | Workup | Extraction and purification of the aryl formate |

This table is a generalized representation based on a described procedure. nih.gov

While direct experimental data for the formylation of this compound was not found in the provided search results, its phenolic hydroxyl group is expected to undergo this reaction under the general conditions established for other phenols. The electronic effects of the difluorophenyl substituent would influence the nucleophilicity of the phenolic oxygen and thus the reaction rate.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For 3-(3,5-Difluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents (hydroxyl and fluorine atoms) and the magnetic anisotropy of the aromatic rings.

The protons on the 3-hydroxyphenyl ring are anticipated to appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The hydroxyl proton (-OH) would likely present as a broad singlet, with a chemical shift that can vary (typically δ 4-7 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding. The protons on the 3,5-difluorophenyl ring are also expected in the aromatic region, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (Difluorophenyl ring) | ~ 6.7 - 7.2 | Multiplet | J(H,F) and J(H,H) |

| Aromatic H (Hydroxyphenyl ring) | ~ 6.8 - 7.4 | Multiplet | J(H,H) |

| Phenolic OH | ~ 4.0 - 7.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected, though some may overlap. The chemical shifts of the aromatic carbons will be in the range of δ 100-165 ppm. The carbon attached to the hydroxyl group (C-OH) would be significantly deshielded, appearing around δ 155-160 ppm. The carbons directly bonded to fluorine atoms will show characteristic splitting (C-F coupling), with large coupling constants.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

|---|---|---|---|

| C-OH (Hydroxyphenyl ring) | ~ 155 - 160 | Singlet | N/A |

| C-F (Difluorophenyl ring) | ~ 160 - 165 | Doublet | ¹J(C,F) ~ 240-250 |

| Other Aromatic C | ~ 100 - 145 | Singlet or Doublet/Triplet | ⁿJ(C,F) variable |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. sigmaaldrich.com Since the two fluorine atoms in this compound are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift will be in the typical range for aryl fluorides, and it will likely appear as a triplet due to coupling with the two meta-protons on the same ring. The chemical shift values in ¹⁹F NMR are generally reported relative to a standard like CFCl₃. sigmaaldrich.com

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F-3' and F-5' | ~ -108 to -112 | Triplet | ³J(F,H) ~ 6-9 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring, helping to trace the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations between the protons on one ring and the carbons on the other, confirming the biphenyl (B1667301) linkage. It would also help in assigning quaternary carbons that show no signal in an HMQC/HSQC spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique would differentiate between CH, CH₂, and CH₃ groups, which in this case would help to distinguish the methine (CH) carbons from the quaternary carbons in the aromatic rings.

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic rings, and the carbon-fluorine bonds.

O-H Stretch: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several medium to sharp peaks would appear in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring skeletal vibrations.

C-O Stretch (Phenolic): A strong peak is anticipated around 1200-1260 cm⁻¹.

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds are expected in the 1100-1350 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1100 - 1350 | Strong |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact molecular weight, which is calculated to be approximately 206.0543 g/mol for the monoisotopic mass.

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would likely involve the loss of characteristic fragments. Common fragmentation pathways for phenols include the loss of a hydrogen atom, carbon monoxide (CO), or a formyl radical (HCO). The biphenyl linkage might also cleave under ionization energy.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

|---|---|

| 206 | Molecular Ion [M]⁺ |

| 178 | [M - CO]⁺ |

| 177 | [M - HCO]⁺ |

| 113 | [C₆H₃F₂]⁺ (Difluorophenyl fragment) |

| 93 | [C₆H₅O]⁺ (Hydroxyphenyl fragment) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Detailed experimental data on the electronic absorption (UV-Vis) and photoluminescence spectra for this compound are not extensively available in the public domain. However, the spectroscopic characteristics can be inferred from the constituent chromophores: the phenol (B47542) ring and the 3,5-difluorophenyl moiety, which together form a substituted biphenyl system.

The UV-Vis spectrum of phenol in a non-polar solvent like hexane (B92381) typically exhibits an absorption maximum (λmax) around 270-275 nm. docbrown.infoomlc.org This absorption corresponds to the π-π* electronic transition within the benzene (B151609) ring. For this compound, the conjugation between the two phenyl rings in the biphenyl structure is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol. The presence of fluorine atoms generally has a minor influence on the position of the main absorption bands of aromatic systems, though they can affect the fine structure and intensity of the spectra. researchgate.net

Regarding its emissive properties, phenols are known to be fluorescent. omlc.org The parent phenol molecule has a fluorescence quantum yield of approximately 0.075 in hexane, with an emission peak appearing around 300 nm upon excitation at 260 nm. omlc.org For this compound, its potential application in organic light-emitting diodes (OLEDs) suggests that it possesses notable photoluminescence properties. The emission wavelength would be dependent on the extent of intramolecular charge transfer and the specific solvent environment.

A comprehensive photophysical analysis would require experimental measurements to determine precise absorption maxima, molar extinction coefficients, and fluorescence quantum yields.

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical properties.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Coordinates and Bond Parameters

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, precise data regarding its atomic coordinates, bond lengths, bond angles, and unit cell parameters are not available.

For context, the related but simpler compound, 3,5-difluorophenol, crystallizes in the orthorhombic space group P212121. nih.gov The determination of the crystal structure of this compound would be invaluable for confirming its molecular conformation, including the dihedral angle between the two aromatic rings, and for enabling a detailed analysis of its solid-state packing.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈F₂O |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π stacking, C-H···F, O-H···O)

Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. However, based on its functional groups, several key interactions can be anticipated to govern its supramolecular assembly.

O-H···O Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is highly probable that O-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or cyclic motifs of molecules.

C-H···F Interactions: The role of organically bound fluorine in intermolecular interactions is a subject of significant interest. The presence of two fluorine atoms and multiple aromatic C-H groups creates the potential for numerous C-H···F weak hydrogen bonds. acs.orgrsc.org These interactions, though individually weak, can collectively play a crucial role in stabilizing the crystal lattice. rsc.orgresearchgate.net The electrostatic potential of fluorine suggests it can act as a weak hydrogen bond acceptor. researchgate.net

A full understanding of the interplay of these forces and the resulting solid-state architecture awaits experimental determination via single-crystal X-ray diffraction.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-(3,5-Difluorophenyl)phenol, DFT calculations would be instrumental in elucidating its fundamental chemical and physical properties.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the two phenyl rings.

The conformational landscape of this compound would be explored by systematically rotating the bond connecting the two phenyl rings and calculating the energy at each step. This would reveal the most stable conformer (the global minimum) and any other low-energy conformers (local minima). The presence of the fluorine and hydroxyl substituents would influence the rotational barrier and the preferred orientation of the rings due to steric and electronic effects. It is expected that the molecule would adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the two rings.

Illustrative Data for a Substituted Biphenyl (B1667301) System

| Parameter | Expected Value |

|---|---|

| Dihedral Angle (C-C-C-C) | 30-50° |

| C-C Inter-ring Bond Length | ~1.48 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.96 Å |

Note: These are typical values for similar molecular structures and would be precisely determined through DFT calculations for this compound.

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations provide several important descriptors:

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring due to the electron-donating nature of the hydroxyl group, while the LUMO might be distributed across both rings.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating their nucleophilic character. Positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it susceptible to deprotonation.

Expected Electronic Properties of this compound

| Property | Predicted Outcome |

|---|---|

| HOMO Energy | Relatively high, indicating moderate electron-donating ability. |

| LUMO Energy | Relatively low, suggesting a capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate, indicating reasonable chemical stability. |

| MEP Negative Regions | Oxygen and Fluorine atoms. |

| MEP Positive Region | Hydroxyl Hydrogen atom. |

DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would provide a predicted spectrum that could be compared with experimental data. The calculated shifts would be influenced by the electronic environment of each nucleus, which is affected by the electronegative fluorine and oxygen atoms.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group, C-F stretching modes, and various C-C and C-H vibrations of the aromatic rings.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied orbitals (e.g., HOMO to LUMO).

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

|---|---|

| 1H NMR | Aromatic protons with distinct chemical shifts due to F and OH substitution; a signal for the hydroxyl proton. |

| 13C NMR | Distinct signals for each carbon atom, with those bonded to F and O showing characteristic shifts. |

| IR Spectroscopy | Strong O-H stretching band (~3200-3600 cm-1); Strong C-F stretching bands (~1100-1300 cm-1). |

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Computational modeling can be employed to study the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding the kinetics and feasibility of a chemical transformation. For instance, the mechanism of electrophilic substitution on the phenol ring or reactions involving the hydroxyl group could be investigated. The calculated activation barriers would provide insights into the reaction rates and the preferred pathways.

Intermolecular Interaction Analysis and Supramolecular Assembly Prediction

The non-covalent interactions of this compound with itself or with other molecules are crucial for understanding its properties in the solid state and in solution. Computational methods can be used to analyze these interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the fluorine atoms. By calculating the interaction energies of different molecular arrangements, it is possible to predict how the molecules might pack in a crystal lattice or form aggregates in solution. This is essential for understanding its solubility, melting point, and potential for forming co-crystals or other supramolecular structures.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry can predict the NLO properties of this compound by calculating its polarizability (α) and hyperpolarizabilities (β and γ). The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms, combined with the biphenyl scaffold, could lead to a significant NLO response. DFT calculations would provide quantitative predictions of these properties, guiding the experimental investigation of its potential as an NLO material.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Research Applications in Materials Science and Engineering

Role in Organic Electronic and Photonic Devices

The fluorinated biphenyl (B1667301) structure of 3-(3,5-Difluorophenyl)phenol makes it a compound of interest for applications in organic electronic and photonic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). ontosight.ai

In the realm of Organic Light-Emitting Diodes (OLEDs) , fluorinated biphenyls are explored as components that can influence the electronic properties of the device. ontosight.ai The introduction of fluorine atoms can modify the energy levels of the organic materials, which is a critical factor in optimizing the injection and transport of charge carriers (electrons and holes) within the OLED stack. This can lead to improved efficiency and stability of the device. While direct research on this compound in OLEDs is not extensively detailed in the provided results, the general class of fluorinated biphenyls is recognized for its potential in this area. ontosight.ai The development of advanced OLEDs often involves the use of complex organic molecules, including those with triazine and carbazole (B46965) moieties, which can exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances device efficiency. mdpi.comaps.orgrsc.org

The principles of using specialized organic molecules extend to Organic Solar Cells (OSCs) . The performance of OSCs relies heavily on the properties of the donor and acceptor materials in the active layer. Research in this field involves synthesizing novel organic compounds to improve power conversion efficiency. whiterose.ac.ukresearching.cnresearchgate.net The search for materials with tailored electronic and morphological properties is ongoing, and fluorinated compounds are often investigated for their potential to fine-tune these characteristics.

Development of Advanced Polymeric Materials

This compound and its derivatives are significant in the synthesis of advanced polymeric materials, particularly high-performance polymers like polyimides and poly(arylene ether)s. These polymers are sought after for their excellent thermal stability, chemical resistance, and specific electronic properties. mdpi.com

Poly(arylene ether)s are a class of polymers known for their high-temperature stability and good mechanical properties. nih.gov The synthesis of fluorinated poly(arylene ether)s, for instance, can be achieved through the nucleophilic reaction of diphenol monomers with decafluorodiphenyl monomers. mdpi.com The incorporation of fluorine atoms into the polymer backbone, as would be the case when using a monomer derived from this compound, can lead to polymers with lower dielectric constants and improved processability. mdpi.com These characteristics are highly desirable for applications in microelectronics and aerospace. Research has also focused on creating poly(arylene ether)s with pendent functional groups to allow for further modification and tuning of the polymer's properties. researchgate.net For example, sulfonated poly(arylene ether)s have been developed for use as proton exchange membranes in fuel cells, demonstrating the versatility of this class of polymers. rsc.orgbwise.kr

The following table provides examples of monomers and resulting properties of some advanced poly(arylene ether)s:

| Monomer(s) | Resulting Polymer Type | Key Properties | Potential Application |

| Diphenol POSS, Decafluorobiphenyl | Crosslinked Poly(arylene ether) with POSS | Low dielectric constant (2.17-2.58 at 1 MHz), high thermal stability, hydrophobicity | Microelectronics, Integrated circuits mdpi.com |

| Tetra-trifluoromethyl-substituted multi-phenyl monomers | Sulfonated Poly(arylene ether) | High proton conductivity (0.03-0.24 S/cm at 80°C), clear phase separation | Proton exchange membrane fuel cells rsc.org |

| 3,5-Difluoro-1-((3-iodophenyl)sulfonyl)benzene | Iodo functional Poly(arylene ether sulfone) | Moderate thermal stability (5% weight loss at 404-482°C), modifiable via cross-coupling | Specialty polymers with tailored properties researchgate.net |

Synthesis of Functional Materials for Sensor and Optoelectronic Technologies

The unique properties of phenolic compounds and their derivatives make them suitable for the development of functional materials used in sensor and optoelectronic technologies. mdpi.commdpi.comnih.gov

Phenolic compounds are a key target for environmental monitoring, and various sensing methods have been developed for their detection. mdpi.comnih.gov While this compound itself is not directly cited as the sensing material, its structural motifs are relevant to the design of such sensors. For example, optical sensors for phenolic compounds often utilize enzymes like laccase and tyrosinase, or employ techniques like surface plasmon resonance (SPR). nih.gov The development of molecularly imprinted polymers (MIPs) for the selective detection of specific phenolic molecules is also an active area of research. mdpi.com

In the field of optoelectronics , the synthesis of materials with specific light-emitting or light-absorbing properties is crucial. mdpi.com Fluorinated polymers, derived from monomers like those related to this compound, are studied for their potential in optoelectronic applications due to their favorable optical and electronic properties. mdpi.com

Utilization as Intermediates in Specialty Chemical Production

This compound serves as an important intermediate in the production of a variety of specialty chemicals. ontosight.ai Its related compound, 3,5-Difluorophenol, is used in the synthesis of liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives. chemicalbook.com The presence of the reactive hydroxyl and the stable fluoro-substituted phenyl ring in this compound allows it to be a versatile building block for more complex molecules.

Future Research Directions and Unexplored Avenues

Sustainable Synthetic Methodologies and Green Chemistry Principles

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. While methods like the Suzuki-Miyaura cross-coupling reaction are employed for synthesizing 3-(3,5-difluorophenyl)phenol and its analogs, future research should prioritize the integration of green chemistry principles to minimize environmental impact and enhance safety. ontosight.aiwordpress.com

Current synthetic approaches often rely on precursors whose own synthesis presents environmental or safety challenges. For instance, a common precursor for related fluorophenols, 3,5-difluoroaniline, is not only expensive but its synthesis via diazonium intermediates involves significant safety risks and generates substantial aqueous waste. patsnap.comgoogle.com Future work should focus on developing pathways that utilize less hazardous and more readily available starting materials. wordpress.comyoutube.com A promising avenue involves one-pot reactions that reduce the number of synthesis and purification steps, thereby minimizing solvent usage and waste generation. google.com

The choice of solvents and reagents is another critical area for improvement. Many established procedures use solvents like anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which have considerable environmental and health concerns. skpharmteco.compatsnap.com Research should be directed towards identifying and validating greener solvent alternatives, such as bio-based solvents or water, where feasible. skpharmteco.com Additionally, optimizing reaction conditions to operate at lower temperatures and pressures can significantly reduce energy consumption. skpharmteco.com The development of reusable catalysts for cross-coupling reactions would also represent a major step towards a more sustainable synthesis of this class of compounds.

Table 1: Comparison of Synthetic Precursors for Fluorophenol Synthesis

| Precursor | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| 3,5-Difluoroaniline | Traditional, well-established method. | Expensive raw material, safety risks from diazo reactions, high wastewater output. patsnap.comgoogle.com | Development of alternative, safer synthetic routes. |

| 3,5-Difluorobromobenzene | Readily available starting material. google.compatsnap.com | Often requires organolithium reagents and cryogenic temperatures (-60 to -70°C). patsnap.com | Exploration of milder reaction conditions and less hazardous reagents. |

| 2,4,6-Trifluorobenzoic Acid | Inexpensive and accessible raw material. patsnap.com | May require high temperatures and pressures for efficient conversion. patsnap.com | Optimization of catalytic systems to enable lower energy consumption. |

Design and Synthesis of Novel Derivatives with Tailored Electronic and Steric Profiles

The this compound scaffold is an excellent starting point for designing novel molecules with precisely controlled properties. The electron-withdrawing nature of the fluorine atoms and the nucleophilic character of the hydroxyl group provide two distinct sites for chemical modification. Future research should systematically explore the synthesis of new derivatives to modulate the molecule's electronic and steric characteristics for specific applications.

Tailoring the electronic profile can be achieved by introducing various substituents onto either of the phenyl rings. For example, adding electron-donating groups (e.g., alkoxy or amino groups) to the phenolic ring could create a "push-pull" system across the biphenyl (B1667301) structure, a design often employed in materials for organic light-emitting diodes (OLEDs). ontosight.ai Conversely, adding further electron-withdrawing groups could enhance the acidity of the phenol (B47542) or create unique properties for applications in medicinal chemistry. ontosight.ai

Steric properties can be manipulated by introducing bulky substituents. This could be used to influence the conformation of the biphenyl system, such as the dihedral angle between the two phenyl rings. Controlling this angle is crucial for designing liquid crystals, where molecular shape dictates the formation and properties of mesophases. Furthermore, creating libraries of derivatives with diverse steric and electronic features could be invaluable for screening for biological activity, as these properties are key determinants of how a molecule interacts with biological targets. nih.gov The synthesis of peptide-DNA hybrids with complex functionalities demonstrates that sophisticated molecular architectures can be built upon such scaffolds. nih.gov

Table 2: Proposed Derivatives and Potential Applications

| Modification Site | Substituent Type | Potential Effect | Target Application Area |

|---|---|---|---|

| Phenolic Ring | Electron-donating (e.g., -OCH₃) | Creates push-pull system, enhances luminescence. | Organic Electronics (OLEDs) ontosight.ai |

| Difluorophenyl Ring | Electron-withdrawing (e.g., -CN, -NO₂) | Modifies electronic distribution and reactivity. | Medicinal Chemistry, Functional Materials |

| Both Rings | Bulky groups (e.g., t-butyl) | Controls molecular shape and packing. | Liquid Crystals, Polymers |

| Hydroxyl Group | Ester or ether linkages | Creates prodrugs or building blocks for polymers. | Pharmaceuticals, Materials Science |

Exploration of Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a powerful approach to creating complex, functional materials from the bottom up. nih.gov The structure of this compound is well-suited for forming ordered assemblies through a variety of weak interactions.

The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, providing a primary mechanism for self-assembly into chains, rosettes, or more complex networks. rsc.org The aromatic rings can participate in π-π stacking, while the fluorine atoms introduce the possibility of halogen bonding (C-F···X interactions), which is an increasingly recognized tool in crystal engineering and materials design. nih.govmdpi.com The interplay of these different non-covalent forces could lead to the formation of highly ordered supramolecular structures. mdpi.com

Future research should focus on a detailed investigation of the self-assembly behavior of this compound and its derivatives in both solution and the solid state. By systematically modifying the molecular structure, it may be possible to direct the assembly process to create specific architectures. For example, derivatives could be designed to form liquid crystalline phases, organogels, or porous crystalline materials. These self-assembled systems could find applications in areas such as sensing, separation, or as templates for the synthesis of nanostructured materials. The study of how different components in a mixture co-assemble or self-sort into distinct domains is a frontier in supramolecular chemistry, and multicomponent systems involving derivatives of this compound could yield materials with emergent properties. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3,5-difluorophenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves coupling reactions using 3,5-difluorophenylboronic acid with a phenol derivative under Suzuki-Miyaura conditions. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).

- Base : Na₂CO₃ or K₂CO₃ in a biphasic solvent system (e.g., toluene/water).

- Temperature : 80–100°C under inert atmosphere (N₂/Ar).

Post-reaction purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., aromatic proton splitting due to fluorine coupling).

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment.

- Melting Point Analysis : Compare observed mp (e.g., 77–82°C) with literature values to detect impurities .

Stability studies under varying pH and temperature conditions are recommended for long-term storage protocols.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, directing electrophilic substitutions to the para position. In palladium-catalyzed couplings, fluorine enhances oxidative addition rates by stabilizing transition states. Computational studies (DFT) or Hammett substituent constants (σₘ) can quantify this effect. Comparative studies with mono-fluorinated analogs are advised to isolate electronic contributions .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives in vitro?

- Methodological Answer : Derivatives like 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde induce apoptosis via:

- Pathway Modulation : Inhibition of PI3K/Akt/mTOR signaling, confirmed by Western blotting.

- Reactive Oxygen Species (ROS) : Flow cytometry with DCFH-DA probes shows ROS accumulation in MDA-MB-231 cells.

Dose-response assays (IC₅₀ values) and caspase-3/7 activation assays validate specificity .

Q. How can crystallographic data enhance the design of this compound-based inhibitors?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC deposition) reveals:

- Intermolecular Interactions : F···H hydrogen bonds and π-π stacking in solid-state structures.

- Conformational Flexibility : Torsional angles between phenyl and phenol rings.

This data guides molecular docking studies (AutoDock Vina) to optimize inhibitor-protein binding .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays).

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes.

Meta-analyses of published IC₅₀ values and dose-response curves are critical for reconciling data .

Cross-Disciplinary Applications

Q. How is this compound utilized in materials science for advanced polymer synthesis?

- Methodological Answer : As a monomer, it enhances thermal stability in polyaryl ether ketones (PAEKs). Synthesis involves:

- Step-Growth Polymerization : With difluorobenzophenone monomers at 200–250°C.

- Characterization : TGA (decomposition >400°C) and DSC (Tg ~180°C).

Fluorine improves dielectric properties, making it suitable for aerospace composites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.